Ethyl 1-piperidinecarboximidoate
Description
Ethyl 1-piperidinecarboximidoate is a heterocyclic organic compound featuring a piperidine ring substituted with a carboximidoate group (C(=N–O–)OEt) at the 1-position. This compound is structurally characterized by its imino-ester functionality, which confers reactivity in nucleophilic and electrophilic transformations.
Key attributes include:
- Molecular formula: Likely C₉H₁₆N₂O₂ (based on analogs).
- Reactivity: The carboximidoate group participates in cyclization and hydrogenation reactions, as demonstrated in the synthesis of decahydro-1,6-naphthyridine derivatives .
- Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors, antiviral agents), leveraging its bicyclic and functionalized piperidine framework .
Properties
CAS No. |
86660-00-6 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
ethyl piperidine-1-carboximidate |
InChI |
InChI=1S/C8H16N2O/c1-2-11-8(9)10-6-4-3-5-7-10/h9H,2-7H2,1H3 |
InChI Key |
FFCFTYZBHRAEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-piperidinecarboximidoate typically involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The general reaction scheme is as follows:
- Piperidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-piperidinecarboximidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-piperidinecarboximidoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-piperidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of ethyl 1-piperidinecarboximidoate to related piperidine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogs:
Key Findings:
Functional Group Reactivity: this compound analogs (e.g., 7) exhibit reactivity at the imino-ester group, enabling cyclization to form bicyclic structures (e.g., 1-1 and 1-2) under hydrogenation conditions . Carboximidamide derivatives (e.g., in ) require guanidinylation reagents like 1H-pyrazole-1-carboxamidine HCl, highlighting divergent synthetic strategies for nitrogen-rich functionalities .
Stereochemical Outcomes: Compound 7 forms a 1:1.5 diastereomeric mixture due to the methoxyimino group’s stereogenic axis, whereas 1-1 and 1-2 are separable isomers with distinct NMR profiles (e.g., δ 7.33 bs vs. δ 6.20 bs for NH signals) .
Purification and Characterization :
- Chromatography (silica gel, HPLC) is critical for isolating isomers, as seen in 1-1 /1-2 (RF = 0.30 vs. 0.36) and the carboximidamide derivative in .
- HRMS and ¹³C NMR data confirm molecular integrity, with deviations ≤0.01 ppm in calculated vs. observed masses (e.g., 7 : 301.1758 vs. 301.1699) .
Structural Complexity: Bicyclic derivatives (e.g., 1-1/1-2) exhibit enhanced rigidity compared to monocyclic analogs, influencing their pharmacokinetic properties in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
